(4-{(E)-[3-(3-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid
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Overview
Description
2-(4-{[(5E)-3-(3-CHLOROPHENYL)-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENOXY)ACETIC ACID is a complex organic compound characterized by its unique structure, which includes a thiazolidinone ring, a chlorophenyl group, and a phenoxyacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[(5E)-3-(3-CHLOROPHENYL)-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENOXY)ACETIC ACID typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 3-chlorobenzaldehyde with thiosemicarbazide to form a thiazolidinone intermediate. This intermediate is then reacted with 4-hydroxyphenoxyacetic acid under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-{[(5E)-3-(3-CHLOROPHENYL)-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENOXY)ACETIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the chlorophenyl ring.
Scientific Research Applications
2-(4-{[(5E)-3-(3-CHLOROPHENYL)-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENOXY)ACETIC ACID has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(4-{[(5E)-3-(3-CHLOROPHENYL)-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENOXY)ACETIC ACID involves its interaction with specific molecular targets. The thiazolidinone ring can interact with enzymes or receptors, potentially inhibiting their activity. The chlorophenyl group may enhance binding affinity through hydrophobic interactions, while the phenoxyacetic acid moiety can participate in hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
- **(5E)-5-{[5-(3-CHLOROPHENYL)-2-FURYL]METHYLENE}-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-3-YL)(PHENYL)ACETIC ACID
- **(5E)-5-{[5-(2,5-DICHLOROPHENYL)-2-FURYL]METHYLENE}-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-3-YL)(PHENYL)ACETIC ACID
Uniqueness
2-(4-{[(5E)-3-(3-CHLOROPHENYL)-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENOXY)ACETIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the thiazolidinone ring and the phenoxyacetic acid moiety allows for versatile chemical reactivity and potential biological activity, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C18H12ClNO5S |
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Molecular Weight |
389.8 g/mol |
IUPAC Name |
2-[4-[(E)-[3-(3-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C18H12ClNO5S/c19-12-2-1-3-13(9-12)20-17(23)15(26-18(20)24)8-11-4-6-14(7-5-11)25-10-16(21)22/h1-9H,10H2,(H,21,22)/b15-8+ |
InChI Key |
RZTJVBSVGDMFTJ-OVCLIPMQSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)N2C(=O)/C(=C\C3=CC=C(C=C3)OCC(=O)O)/SC2=O |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C(=O)C(=CC3=CC=C(C=C3)OCC(=O)O)SC2=O |
Origin of Product |
United States |
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